molecular formula C9H19NOS B13285465 4-[(Thian-4-yl)amino]butan-2-ol

4-[(Thian-4-yl)amino]butan-2-ol

Cat. No.: B13285465
M. Wt: 189.32 g/mol
InChI Key: SQECPTVXCYIZCT-UHFFFAOYSA-N
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Description

4-[(Thian-4-yl)amino]butan-2-ol is a secondary alcohol featuring a thian-4-yl (a sulfur-containing six-membered heterocycle) substituent linked via an amino group to a butan-2-ol backbone. Such compounds are typically synthesized via reductive amination or nucleophilic substitution and serve as intermediates in medicinal chemistry, particularly for targeting neurological or metabolic pathways .

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

4-(thian-4-ylamino)butan-2-ol

InChI

InChI=1S/C9H19NOS/c1-8(11)2-5-10-9-3-6-12-7-4-9/h8-11H,2-7H2,1H3

InChI Key

SQECPTVXCYIZCT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCSCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thian-4-yl)amino]butan-2-ol typically involves the reaction of thian-4-amine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-[(Thian-4-yl)amino]butan-2-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Thian-4-yl)amino]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 4-[(Thian-4-yl)amino]butan-2-ol, such as carbonyl compounds, reduced amines, and substituted derivatives .

Scientific Research Applications

4-[(Thian-4-yl)amino]butan-2-ol is a chemical compound with the molecular formula C9H19NOSC_9H_{19}NOS and a molecular weight of 189.32 g/mol .

Synonyms

The compound is also known by the following names:

  • 4-[(Thian-4-yl)amino]butan-2-ol
  • 1341641-40-4
  • AKOS013524515
  • EN300-161565

Potential Applications

While specific applications of 4-[(Thian-4-yl)amino]butan-2-ol are not detailed in the provided search results, the presence of amine, alcohol, and sulfide functional groups suggests potential uses in various chemical and biological contexts. Related compounds with similar structural features have demonstrated diverse biological activities:

Analogous Alkanolamines

4-Amino-1-butanol, an alkanolamine, is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA) . Its structural similarity to GABA allows it to be converted into γ-aminobutyraldehyde (GABAL) by aldehyde reductase (ALR), and GABAL is further converted into GABA by aldehyde dehydrogenase (ALDH) .

Pyrrole Derivatives

2-(1H-pyrrol-2-yl)cycloheptan-1-ol, which contains a pyrrole moiety, has shown anticancer and antimicrobial properties. Studies indicate that pyrrole derivatives can inhibit enzymes involved in tumor growth and exhibit antibacterial and antifungal activities. They may also offer neuroprotective effects by modulating neurotransmitter systems and providing antioxidant properties.

Secondary Amines

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes and are constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Triazoles

1,2,4-triazoles have demonstrated potential as fungicidal compounds. The 1,2,4-triazole core is present as the nucleus in a variety of antifungal drug categories, confirming them as pharmacologically significant moieties .

Given these related applications, 4-[(Thian-4-yl)amino]butan-2-ol may be useful in creating new pharmaceuticals, agrochemicals, and other organic compounds .

Safety Information

Mechanism of Action

The mechanism of action of 4-[(Thian-4-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. The exact molecular targets and pathways can vary based on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[(Thian-4-yl)amino]butan-2-ol with five analogs, emphasizing substituent effects:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-[(Thian-4-yl)amino]butan-2-ol* Thian-4-yl C₈H₁₇NOS ~183.3 (estimated) N/A Hypothesized moderate polarity
4-[(Thiophen-3-ylmethyl)amino]butan-2-ol Thiophen-3-ylmethyl C₉H₁₅NOS 185.29 N/A 95% purity; discontinued production
4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)butan-2-ol 1-Methylpyrazol-4-ylmethyl C₉H₁₇N₃O 183.25 N/A High-cost heterocyclic building block
4-(Thiazol-4-yl)butan-2-ol Thiazol-4-yl C₇H₁₁NOS 157.23 N/A Low molecular weight; sulfur moiety
4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol Pyridin-3-ylethyl C₁₁H₁₈N₂O 206.28 N/A Oral toxicity (H302), skin irritation
4-(((9H-Fluoren-2-yl)methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol Dichlorophenyl-piperazine C₂₉H₃₂Cl₂N₃O 522.50 168–170 High melting point; antipsychotic potential

Notes:

  • The thian-4-yl group (predicted) may confer enhanced metabolic stability compared to thiophene or pyrazole derivatives due to reduced aromatic electrophilicity.
  • Dichlorophenyl-piperazine analogs (e.g., ) exhibit higher melting points (~168–170°C), likely due to π-π stacking and hydrogen bonding from the rigid aryl-piperazine moiety.
  • Pyridine-containing derivatives () show acute oral toxicity (Category 4), whereas sulfur-containing analogs () lack explicit hazard data, suggesting substituent-dependent safety profiles.

Biological Activity

4-[(Thian-4-yl)amino]butan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-[(Thian-4-yl)amino]butan-2-ol features a thiophene ring attached to an amino butanol structure. The presence of both an amino group and a thiophene moiety contributes to its unique chemical reactivity and biological properties.

The biological activity of 4-[(Thian-4-yl)amino]butan-2-ol is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Thiophene derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and potential therapeutic effects.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Research indicates that 4-[(Thian-4-yl)amino]butan-2-ol exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could serve as a basis for developing new antibiotics, particularly in light of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with preliminary studies indicating that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other thiophene derivatives. Specific pathways affected include apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of synthesized thiophene derivatives, including 4-[(Thian-4-yl)amino]butan-2-ol, demonstrated robust antibacterial activity against several pathogenic strains, supporting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds containing the thiophene structure can induce apoptosis and inhibit tumor growth, suggesting a promising avenue for cancer therapy development .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-[(Thian-4-yl)amino]butan-2-ol:

  • Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and bioavailability profiles, making it a suitable candidate for further drug development efforts .

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